Home > Products > Screening Compounds P107415 > Antimicrobial protein CAP18
Antimicrobial protein CAP18 -

Antimicrobial protein CAP18

Catalog Number: EVT-247064
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CAP18 involves several steps:

  1. Gene Expression: The CAP18 gene is transcribed into mRNA in neutrophils. The mRNA undergoes translation to produce the precursor protein.
  2. Proteolytic Processing: The precursor is processed into its active form by proteolytic cleavage. For human CAP18, this processing occurs primarily through the action of serine proteases such as proteinase 3 (PR3) during inflammatory responses .
  3. Purification Techniques: Various methods have been employed to purify CAP18 from biological samples, including affinity chromatography and high-performance liquid chromatography (HPLC) techniques .

Technical details indicate that synthetic versions of CAP18-derived peptides can be produced using solid-phase peptide synthesis methods, which allow for precise control over peptide sequences .

Molecular Structure Analysis

The molecular structure of CAP18 consists of two distinct domains:

  1. N-terminal Domain: This region exhibits high homology with other members of the cathelicidin family and is believed to play a role in antimicrobial activity.
  2. C-terminal Domain: This domain contains the endotoxin-binding site, which interacts with lipopolysaccharides from Gram-negative bacteria .

The three-dimensional structure of CAP18 reveals an amphipathic alpha-helical configuration that is critical for its interaction with microbial membranes. Structural studies using techniques such as circular dichroism spectroscopy have shown that CAP18 adopts a helical conformation upon binding to membranes .

Chemical Reactions Analysis

CAP18 participates in several chemical reactions that enhance its antimicrobial properties:

  1. Membrane Interaction: The cationic nature of CAP18 allows it to bind electrostatically to negatively charged bacterial membranes, leading to membrane disruption.
  2. Lipopolysaccharide Binding: CAP18 can bind to lipopolysaccharides, neutralizing their toxic effects and preventing them from triggering excessive inflammatory responses .
  3. Proteolytic Activation: The activation of CAP18 through proteolytic cleavage by specific enzymes is essential for its antimicrobial function.

These reactions underscore the multifunctional role of CAP18 in host defense mechanisms.

Mechanism of Action

The mechanism by which CAP18 exerts its antimicrobial effects involves several key processes:

  1. Membrane Disruption: Upon binding to bacterial membranes, CAP18 disrupts lipid bilayers, leading to cell lysis and death.
  2. Immune Modulation: In addition to direct microbial killing, CAP18 modulates immune responses by neutralizing pro-inflammatory signals associated with bacterial infections .
  3. Inhibition of Biofilm Formation: Recent studies suggest that CAP18 may inhibit biofilm formation by pathogenic bacteria, thereby enhancing its efficacy against chronic infections .

Data indicate that the minimal inhibitory concentration for CAP18 against various pathogens ranges from 4 to 128 µg/mL, demonstrating its potent antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of CAP18 include:

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: The isoelectric point is around 9.5, indicating its cationic nature at physiological pH.
  • Solubility: CAP18 is soluble in aqueous solutions but may aggregate at higher concentrations due to hydrophobic interactions.

Analyses using techniques such as mass spectrometry have confirmed these properties and provided insights into post-translational modifications that may affect its activity .

Applications

CAP18 has several scientific applications:

  1. Antimicrobial Therapy: Due to its broad-spectrum activity against pathogens, CAP18 is being explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
  2. Diagnostic Tools: Its ability to bind lipopolysaccharides makes it a candidate for developing diagnostic assays for bacterial infections.
  3. Research Applications: Studies on CAP18 contribute to understanding innate immunity and developing new antimicrobial agents based on its structure and function .
Introduction to CAP18 in Innate Immunity and Host Defense

Discovery and Evolutionary Significance of CAP18 in Vertebrates

CAP18 (Cationic Antimicrobial Protein, 18 kDa) was first isolated from rabbit granulocytes using an assay based on agglutination of Re-lipopolysaccharide-coated erythrocytes, highlighting its role in lipopolysaccharide (LPS) recognition [1] [6]. The peptide’s discovery in 1993 revealed a 37-amino-acid C-terminal domain (CAP18(106-142)) as the functional LPS-binding and antimicrobial region [1]. Subsequent cloning of human CAP18 (hCAP18) demonstrated evolutionary conservation across vertebrates, sharing structural homology with rabbit CAP18. The human variant comprises a 30-amino-acid signal peptide, a 103-residue N-terminal domain, and a 37-residue C-terminal domain (CAP18(104-140)) [6] [9]. CAP18 is specifically expressed in granulocytes and epithelia, indicating its conserved role in front-line host defense against pathogens [6].

Table 1: Evolutionary Conservation of CAP18 Across Species

SpeciesPeptide DomainKey FunctionsExpression Sites
RabbitCAP18(106-142)LPS binding, broad-spectrum antimicrobial activityGranulocytes
HumanCAP18(104-140)LPS neutralization, immune modulationGranulocytes, epithelial cells
Non-human primatesθ-defensins (cyclic homologs)Antimicrobial activityLeukocytes, bone marrow

Role of CAP18 in Granulocyte-Mediated Antimicrobial Responses

Granulocytes, particularly neutrophils, constitutively express CAP18 and release it during infection. The C-terminal domain exhibits potent, broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), with inhibitory concentrations (IC50) ranging from 20–200 nM [1] [6]. Unlike other granulocyte-derived antimicrobial peptides (e.g., defensins), CAP18 retains activity in serum—a critical adaptation for combating bloodstream infections [1]. Its mechanism involves disruption of bacterial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis [4] [7]. Structure-activity studies show that truncation or substitution of key hydrophobic residues (I13, L17, I24) abolishes antimicrobial function, underscoring the necessity of an intact amphipathic helix for membrane targeting [4].

Key Research Findings:

  • Truncated derivatives like CAP18(106-137) enhance activity against P. aeruginosa but may induce tissue toxicity in vivo [3] [8].
  • Species-specific derivatives can be engineered by substituting residues in the hydrophilic face (e.g., K16, K18), enabling selective pathogen targeting [4].

Biological Significance of LPS-Neutralizing Activity in Sepsis Pathogenesis

CAP18’s C-terminal domain is a potent LPS-neutralizing agent, binding diverse LPS strains and inhibiting endotoxin-driven inflammation. It suppresses LPS-induced release of nitric oxide, tissue factor, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages [6] [10]. In murine endotoxemia models, CAP18(104-140) reduces mortality by blocking systemic inflammation, a hallmark of sepsis [6]. This activity is attributed to direct sequestration of LPS via electrostatic interactions with lipid A, preventing TLR4 activation and downstream NF-κB signaling [5] [10].

Therapeutic Implications:

  • Adjunctive Therapy: Co-administration with antibiotics (e.g., aztreonam) in P. aeruginosa-infected mice reduces lung injury and improves survival by neutralizing antibiotic-induced LPS release [3] [8].
  • Peptide Optimization: Truncated fragments like CAP18(104-135) exhibit enhanced LPS-neutralizing efficacy but require toxicity mitigation for clinical use [6] [8].

Table 2: LPS-Neutralizing Effects of CAP18 Fragments

FragmentBiological EffectsExperimental ModelsKey Outcomes
CAP18(104-140)Binds LPS, inhibits TNF-α/NOIn vitro macrophages60–80% reduction in inflammatory mediators
CAP18(104-135)Enhanced anti-LPS activityMurine endotoxemia70% survival vs. 0% in controls
CAP18(106-137)Reduces lung injuryP. aeruginosa mouse pneumoniaDecreased edema; no bacterial clearance

Concluding Remarks

CAP18 exemplifies the dual functionality of host defense peptides: direct microbial killing and immunomodulation. Its evolutionary conservation underscores its non-redundant role in innate immunity, while its LPS-neutralizing capacity offers a template for novel anti-sepsis therapies. Future research should address toxicity limitations through rational peptide engineering and explore synergistic effects with conventional antibiotics.

Properties

Product Name

Antimicrobial protein CAP18

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.